molecular formula C8H19NSi B11918998 1-[2-(Trimethylsilyl)ethyl]azetidine CAS No. 42525-64-4

1-[2-(Trimethylsilyl)ethyl]azetidine

Cat. No.: B11918998
CAS No.: 42525-64-4
M. Wt: 157.33 g/mol
InChI Key: ZLTZAULVEUHYAE-UHFFFAOYSA-N
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Description

1-[2-(Trimethylsilyl)ethyl]azetidine is an organic compound with the molecular formula C8H19NSi. It is a derivative of azetidine, a four-membered nitrogen-containing heterocycle. The presence of the trimethylsilyl group imparts unique chemical properties to this compound, making it valuable in various scientific and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-[2-(Trimethylsilyl)ethyl]azetidine can be synthesized through several methods, including:

Industrial Production Methods: Industrial production of this compound typically involves large-scale nucleophilic substitution reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: 1-[2-(Trimethylsilyl)ethyl]azetidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: The trimethylsilyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-[2-(Trimethylsilyl)ethyl]azetidine has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and polymer chemistry.

    Biology: Investigated for its potential as a bioactive molecule in drug discovery.

    Medicine: Explored for its therapeutic properties and as a precursor in pharmaceutical synthesis.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 1-[2-(Trimethylsilyl)ethyl]azetidine involves its interaction with molecular targets through its functional groups. The trimethylsilyl group can enhance the compound’s stability and reactivity, facilitating its binding to specific enzymes or receptors. The azetidine ring’s strain can also influence its reactivity and interaction with biological molecules .

Comparison with Similar Compounds

    Aziridines: Three-membered nitrogen-containing heterocycles with higher ring strain and reactivity.

    Other Azetidines: Variants with different substituents on the azetidine ring.

Uniqueness: 1-[2-(Trimethylsilyl)ethyl]azetidine is unique due to the presence of the trimethylsilyl group, which imparts distinct chemical properties, such as increased stability and reactivity. This makes it a valuable compound in various applications compared to other azetidines and aziridines .

Properties

CAS No.

42525-64-4

Molecular Formula

C8H19NSi

Molecular Weight

157.33 g/mol

IUPAC Name

2-(azetidin-1-yl)ethyl-trimethylsilane

InChI

InChI=1S/C8H19NSi/c1-10(2,3)8-7-9-5-4-6-9/h4-8H2,1-3H3

InChI Key

ZLTZAULVEUHYAE-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)CCN1CCC1

Origin of Product

United States

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